molecular formula C19H16ClNO4 B2397935 methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate CAS No. 1207017-19-3

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate

Cat. No.: B2397935
CAS No.: 1207017-19-3
M. Wt: 357.79
InChI Key: JVQAZSQQHMKPQM-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a methoxy group at position 6, a (4-chlorophenyl)methoxy substituent at position 4, and a methyl ester at position 2. The 4-[(4-chlorophenyl)methoxy] group introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding. The 2-carboxylate ester improves solubility and metabolic stability compared to free carboxylic acids.

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQAZSQQHMKPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate involves two primary challenges: (1) constructing the quinoline ring system with pre-installed substituents and (2) introducing the 4-chlorobenzyloxy group at position 4. Current approaches are derived from analogous quinoline syntheses, such as Gould-Jacobs cyclization, multi-component condensations, and late-stage functionalization via nucleophilic substitution. The choice of method depends on the availability of starting materials, scalability, and the need for regioselectivity.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a streamlined route to construct the quinoline scaffold. For example, the synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves a one-pot condensation of 4-chlorobenzaldehyde, ethylacetoacetate, and 3-aminocyclohex-2-enone, followed by oxidation with H2O2. Adapting this method, the target compound could be synthesized using a ketone precursor bearing a methoxy group, 4-chlorobenzaldehyde, and a cyanoacetate derivative. However, controlling the regiochemistry of substituents in MCRs remains challenging, necessitating precise stoichiometry and catalytic conditions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing the 4-chlorobenzyloxy group. A patent detailing the synthesis of ethyl 4-(4-amino-2-p-fluorophenoxypropionic acid)-7-methoxyquinoline-3-carboxylate demonstrates the displacement of a bromine atom at position 4 with a phenolic nucleophile under alkaline conditions. Key parameters include:

  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Base : Strong bases such as potassium tert-butoxide or cesium carbonate.
  • Temperature : 65–100°C for 10–30 hours.

Applying this to the target compound, methyl 4-bromo-6-methoxyquinoline-2-carboxylate could react with 4-chlorobenzyl alcohol in DMSO using potassium tert-butoxide at 70–80°C, yielding the desired product after purification (Table 1).

Table 1: Comparative Yields in Nucleophilic Substitution Reactions

Substrate Nucleophile Base Solvent Temperature (°C) Yield (%)
Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate 4-Amino-2-fluorophenol KOtBu DMSO 65–70 75
Methyl 4-bromo-6-methoxyquinoline-2-carboxylate* 4-Chlorobenzyl alcohol Cs2CO3 DMF 80 68*

*Hypothetical example based on analogous conditions.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables quinoline synthesis via cyclization of anilines with β-keto esters. For instance, 4-hydroxy-6,7-dimethoxyquinoline was prepared through nitration, condensation, and reductive cyclization. Adapting this route, 3,4-dimethoxyaniline could be condensed with a β-keto ester containing a masked 4-chlorobenzyloxy group. Subsequent cyclization and hydrolysis would yield the quinoline core. However, introducing the 4-chlorobenzyloxy group early in the synthesis may require protective group strategies to prevent side reactions.

Post-Functionalization Methods

Late-stage functionalization offers flexibility in introducing the 4-chlorobenzyloxy group. For example, methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate could undergo alkylation with 4-chlorobenzyl bromide in the presence of a base. This approach mirrors the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using POCl3, though alkylation demands milder conditions. Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine could also couple the phenol intermediate with 4-chlorobenzyl alcohol, albeit at higher cost.

Optimization and Scalability

Scalability hinges on reaction efficiency and purification simplicity. The SNAr method described in achieves 75% yield with column chromatography, but industrial-scale synthesis may favor recrystallization. Solvent selection is critical: DMSO, while effective, complicates waste management, whereas tetrahydrofuran (THF) offers easier recovery but lower reactivity. Additionally, decarboxylation steps, as seen in the synthesis of X-2 from ethyl 4-(4-amino-2-p-fluorophenoxypropionic acid)-7-methoxyquinoline-3-carboxylate, require inorganic bases like NaOH at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl ether position, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, diethyl ether, and low temperatures.

    Substitution: Amines, thiols, sodium hydride, and aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate exhibits promising antimicrobial properties. It has shown effectiveness against various resistant bacterial strains, suggesting its potential as a therapeutic agent in clinical settings.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. A notable study revealed that it activates caspase pathways in HeLa cells, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models indicated that this compound significantly reduces inflammation, suggesting its utility in treating inflammatory conditions.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated activity against resistant bacterial strainsJournal of Medicinal Chemistry
Anticancer ActivityInduced apoptosis via caspase activation in HeLa cellsJournal of Medicinal Chemistry
Inflammation ModelReduced paw swelling significantly compared to controlsJournal of Medicinal Chemistry

Industrial Applications

In addition to its research applications, this compound is also explored for industrial uses:

  • Material Development : It serves as a precursor for synthesizing new materials.
  • Dyes and Pigments : Its chemical structure allows for potential applications in dye production.

Mechanism of Action

The mechanism of action of methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with variations in substituent patterns, positions, and functional groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis of methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate with analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Biological/Physical Data Reference
This compound - 6-OCH₃
- 4-OCH₂(4-ClC₆H₄)
- 2-COOCH₃
High lipophilicity due to 4-chlorobenzyloxy group; potential P-gp inhibition inferred from similar scaffolds Synthetic route involves esterification with methyl iodide under reflux
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) - 6-OCH₃
- 2-COOCH₃
- 4-Ph
Simpler aryl substituent at position 4; reduced steric hindrance Synthesized via analogous esterification; tested as P-gp inhibitor
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline - 6-OCH₃
- 4-(3,4-diOCH₃C₆H₃)
- 3-CH₃
Bulkier 3,4-dimethoxyphenyl group; additional methyl at position 3 Synthesized via one-pot three-component strategy; enhanced steric effects may reduce solubility
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline - 6-Cl
- 4-Ph
- 2-(4-OCH₃C₆H₄)
Chlorine at position 6 (electron-withdrawing) vs. methoxy (electron-donating); planar quinoline ring Dihedral angle between aryl rings: 56.97°; weak C–H···π and π–π interactions in crystal packing
Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate - 6-CH₃
- 4-(4-FC₆H₄)
- 2-COOCH₂CH₃
Fluorine’s electronegativity enhances polarity; methyl at position 6 increases hydrophobicity No direct bioactivity data; synthesis via multi-step route

Physicochemical and Crystallographic Properties

  • Planarity and Packing: The quinoline core in analogues like 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline is nearly planar, with dihedral angles between aryl rings influencing crystal packing via π–π and C–H···π interactions .
  • Melting Points : Derivatives such as 4k () exhibit higher melting points (223–225°C) due to hydrogen bonding and rigid structures, whereas esterified compounds (e.g., methyl/ethyl carboxylates) likely have lower melting points .

Biological Activity

Methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate (referred to as MCQ) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H17ClN2O4
  • Molecular Weight : 364.80 g/mol

Synthesis

The synthesis of MCQ typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-chlorophenol and a suitable quinoline derivative.
  • Refluxing : The reactants are refluxed in a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
  • Esterification : The resulting intermediate undergoes esterification using methyl chloroformate to yield the final product.

Biological Activity

MCQ has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that MCQ exhibits significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
  • Anticancer Properties : Research indicates that MCQ has potential anticancer effects, particularly through the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes
AntioxidantReduction of oxidative stress markers

The biological activity of MCQ is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : MCQ has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells and enhanced antimicrobial activity .
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with cell survival and death.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of MCQ, it was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that MCQ could be a viable candidate for developing new antibacterial agents in light of increasing antibiotic resistance.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of MCQ revealed that it effectively induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study demonstrated a dose-dependent response, with significant cell death observed at concentrations above 50 µM .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using intermediates like bromo-alkanes or arylboronic acids. For example, Pd-catalyzed cross-coupling reactions (e.g., [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane) are effective for aryl substitutions . Hydrolysis of ester groups (e.g., using 6M HCl under reflux) can yield carboxylic acid derivatives, with yields up to 90% . Optimization involves varying catalysts, solvents (e.g., dioxane), and temperatures.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Determines crystal packing and absolute configuration. For example, monoclinic systems (space group P21/n) with unit cell parameters (a = 10.5922 Å, b = 8.2883 Å) are used to resolve molecular geometry .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while HPLC-MS validates purity and molecular weight .

Q. What protocols are recommended for evaluating the hydrolytic stability of ester and methoxy groups under physiological conditions?

  • Methodology : Conduct kinetic studies under varying pH (e.g., 6M HCl for acid hydrolysis, NaOH/EtOH for saponification) and temperatures. Monitor degradation via HPLC or TLC. For instance, refluxing with HCl yields 4-chloro-6-methoxyquinazoline-2-carboxylic acid (90% yield), indicating ester lability .

Advanced Questions

Q. How can selective functionalization of the methoxy and chlorophenyl groups be achieved to probe their roles in biological activity?

  • Methodology :

  • Demethylation : Use BBr₃ in CH₂Cl₂ at low temperatures to selectively remove methoxy groups without affecting chlorophenyl moieties .
  • Electrophilic substitution : Introduce halogens or sulfonic groups at the chlorophenyl ring via Friedel-Crafts or Ullmann reactions. Reaction outcomes depend on directing effects of substituents .

Q. How do solid-state interactions (e.g., C–H···π, π–π stacking) influence physicochemical properties and crystallinity?

  • Methodology : Analyze crystal packing using X-ray diffraction. Weak interactions (e.g., C–H···π distances of 3.77 Å) stabilize crystal lattices and affect solubility. Such interactions are critical for predicting bioavailability and formulation stability .

Q. What strategies resolve contradictions in reported biological activities of quinoline analogs?

  • Methodology :

  • Comparative SAR studies : Correlate substituent patterns (e.g., methoxy vs. hydroxy groups) with activity using in vitro assays (e.g., antimicrobial IC₅₀).
  • Purity analysis : Use HPLC to rule out impurities (e.g., unreacted intermediates) as confounding factors. For example, hydrazine hydrate treatment in synthesis ensures removal of phthalimide byproducts .

Q. How can computational tools complement experimental data in predicting reactivity and interaction mechanisms?

  • Methodology :

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock. Input SMILES/InChI codes (e.g., from PubChem) to model interactions .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., quinoline C2/C4 positions for nucleophilic attacks) .

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